molecular formula C9H9N3O2 B1610926 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 293758-83-5

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1610926
M. Wt: 191.19 g/mol
InChI Key: HVOLMMKQGYDNND-UHFFFAOYSA-N
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Description

MPYC is a pyrazole-based compound that has been synthesized and studied for its pharmacological properties. It is a small molecule that has shown promising results in various preclinical studies. MPYC has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Studies

Pyrazole derivatives have been extensively studied for their synthesis methodologies, structural characterizations, and properties. For example, studies on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester reveal methods for their synthesis and structural elucidation through NMR, IR spectroscopy, and X-ray diffraction (Shen et al., 2012). These studies provide a foundation for understanding the chemical behavior and applications of pyrazole derivatives in various scientific fields.

Coordination Chemistry and Material Science

Research on pyrazole-dicarboxylate acid derivatives has demonstrated their potential in coordination chemistry and the development of new materials. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing their ability to form mononuclear chelate complexes with metals like Cu(II) and Co(II). These complexes have been studied for their structural properties using single crystal X-ray diffraction, revealing insights into their potential applications in material science and catalysis (Radi et al., 2015).

Computational Chemistry and Theoretical Studies

Theoretical investigations provide valuable insights into the properties and reactivity of pyrazole derivatives. Computational studies, including density functional theory (DFT) calculations, have been applied to pyrazole derivatives to understand their molecular structure, tautomeric forms, and thermodynamic properties. These studies contribute to the design and development of new compounds with desired properties for various applications (Li-qun Shen et al., 2012).

Biological and Pharmacological Applications

Although the specific request was to exclude drug use, dosage, and side effects, it's worth noting that research in closely related pyrazole derivatives often extends to evaluating biological activities, such as antitumor, antifungal, and antibacterial properties. Structural and molecular docking studies of pyrazole derivatives have identified potential pharmacophore sites, underscoring the relevance of these compounds in designing new therapeutic agents (Titi et al., 2020).

properties

IUPAC Name

1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11-8(12-4-2-3-5-12)7(6-10-11)9(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOLMMKQGYDNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573377
Record name 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

293758-83-5
Record name 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylic acid ethyl ester (20 g, 91.2 mmol; available from Butt Park Ltd., Camelford, Cornwall, UK) in methanol (100 mL) and water (100 mL) was added LiOH (2.4 g, 100 mmol). The reaction mixture was stirred at reflux for 4 hours and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water, acidified to pH 2 with concentrated HCl (9 mL), and extracted with ethyl acetate. The combined extracts were evaporated in vacuo to give 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylic acid which was used without further purification.
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20 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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